molecular formula C12H11ClF3N3O2 B1379070 5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1426290-54-1

5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Cat. No. B1379070
M. Wt: 321.68 g/mol
InChI Key: FQOHNGYXDBVELY-UHFFFAOYSA-N
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Description

The compound contains an azetidine ring, a 1,2,4-oxadiazole ring, and a phenyl ring with a trifluoromethoxy group. Azetidine is a four-membered ring with one nitrogen atom. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . The trifluoromethoxy group is a strong electron-withdrawing group.


Molecular Structure Analysis

The molecular formula of the compound is C12H11ClF3N3O2. It has a molecular weight of 321.68 g/mol . The structure contains an azetidine ring attached to a 1,2,4-oxadiazole ring, which is further connected to a phenyl ring with a trifluoromethoxy group .

Scientific Research Applications

Efficient Scale-Up Synthesis

An efficient scale-up synthesis process for derivatives featuring azetidinone and oxadiazole structures, similar to the compound , has been developed for potent and selective receptor agonists. This involves regioselective cycloadditions, chemoselective hydrolysis, and improved methods for oxadiazole formation, indicating the compound's potential in pharmaceutical synthesis and development (Hou et al., 2016).

Antimicrobial and Antioxidant Activities

Compounds incorporating oxadiazole and azetidinone moieties have been synthesized and evaluated for their biological activities. These studies have found significant antibacterial, antifungal, and antioxidant activities, suggesting the compound's potential in developing new antimicrobial and antioxidant agents (Verma et al., 2019).

Anticancer Agents

Derivatives of oxadiazoles and azetidinones have been studied for their potential as anticancer agents. The synthesis of Schiff base indolyl derivatives, including oxadiazole, thiazolidinone, and azetidinone moieties, has revealed remarkable cytotoxic activity against tumor cell lines, indicating the relevance of these structural motifs in cancer therapy research (Verma et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not available from the current data. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

5-(azetidin-3-yl)-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-4-2-1-3-8(9)10-17-11(20-18-10)7-5-16-6-7;/h1-4,7,16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOHNGYXDBVELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
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5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
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5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

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